molecular formula C10H10N2O2 B6306150 Methyl 6-methyl-1H-indazole-5-carboxylate CAS No. 1427405-21-7

Methyl 6-methyl-1H-indazole-5-carboxylate

Cat. No. B6306150
CAS RN: 1427405-21-7
M. Wt: 190.20 g/mol
InChI Key: QFTRBPQBHFYNNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “Methyl 6-methyl-1H-indazole-5-carboxylate” is characterized by two aromatic rings connected through a nitrogen atom. The InChI code for this compound is 1S/C10H10N2O2/c1-6-3-9-7 (5-11-12-9)4-8 (6)10 (13)14-2/h3-5H,1-2H3, (H,11,12) .


Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a molecular weight of 190.2 . It’s soluble in water .

Scientific Research Applications

Enthalpy of Formation Studies

Methyl 6-methyl-1H-indazole-5-carboxylate, as part of the indazole class, has been studied for its molar standard enthalpy of formation in condensed and gas phases. Researchers Orozco-Guareño et al. (2019) utilized isoperibolic calorimetry and thermogravimetry to derive these properties, providing insights into the energetic and structural influence of the carbonyl and acetate groups in such compounds (Orozco-Guareño et al., 2019).

Chemical Synthesis and Properties

The synthesis of various indazole derivatives, including this compound, has been a subject of interest in chemical research. For example, Dzygiel et al. (2004) explored the acetylation reactions of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, a related compound, assessing its susceptibility to acetylation and the structural and spectroscopic properties of the derivatives (Dzygiel et al., 2004).

Synthesis and Medicinal Chemistry Applications

Indazole derivatives, including this compound, have been synthesized and analyzed for their potential in medicinal chemistry. For instance, Tzvetkov et al. (2014) discovered indazole and indole-carboxamides as potent, selective, and reversible inhibitors of monoamine oxidase B, showcasing the significant pharmaceutical potential of indazole derivatives (Tzvetkov et al., 2014).

Safety and Hazards

“Methyl 6-methyl-1H-indazole-5-carboxylate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Methyl 6-methyl-1H-indazole-5-carboxylate is a complex organic compound that is used in organic synthesis . .

Mode of Action

Indazole derivatives have been found to inhibit cell growth in certain cases , suggesting that they may interact with cellular targets to induce changes.

Biochemical Pathways

Indazole derivatives have been associated with antiproliferative activity, indicating that they may affect cell growth and division pathways .

Pharmacokinetics

It is soluble in water , which could potentially influence its bioavailability and distribution in the body.

Result of Action

As mentioned earlier, indazole derivatives have been found to inhibit cell growth , suggesting that they may have cytotoxic effects.

Action Environment

It is known that the compound is incompatible with strong oxidizing agents , indicating that its stability and efficacy could be affected by the presence of such agents in the environment.

properties

IUPAC Name

methyl 6-methyl-1H-indazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-3-9-7(5-11-12-9)4-8(6)10(13)14-2/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTRBPQBHFYNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(=O)OC)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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